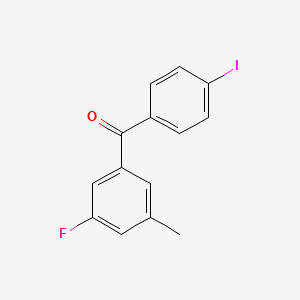

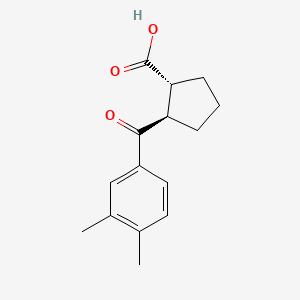

3'-Fluoro-4-iodo-5'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-iodo-5'-methylbenzophenone is an important organic compound used in a variety of scientific research applications. It is a fluorine-substituted benzophenone derivative with a fluoro-iodo-methyl group. This compound has been widely studied for its various properties and applications in the fields of organic chemistry, pharmacology, and materials science.

Aplicaciones Científicas De Investigación

Fluorescent Sensors for Metal Ions

Fluorinated benzophenone derivatives have been explored for their applications as chemosensors. For example, a study demonstrates the synthesis of a fluorogenic chemosensor for selective Al³⁺ detection, highlighting its utility in living cell imaging via confocal fluorescence microscopy (Ye et al., 2014). This research underscores the potential of such compounds in developing sensitive and selective tools for bioimaging and metal ion detection.

Molecular Structure and Inhibition Studies

Research on trifluoromethyl-substituted benzophenones reveals their significance in studying molecular structures and developing enzyme inhibitors. A study presented the structural analysis of three such compounds, elucidating their molecular arrangements and interactions, which are essential for designing protoporphyrinogen IX oxidase inhibitors (Li et al., 2005). These findings contribute to the understanding of enzyme inhibition mechanisms and the design of agricultural chemicals.

High-Performance Polymers

The synthesis and characterization of fluorinated phthalazinone monomers, including their polycondensation reactions, demonstrate applications in creating high-performance polymers with excellent thermal properties and potential for optical waveguide materials (Xiao et al., 2003). This research highlights the role of fluorinated benzophenones in the development of engineering plastics and membrane materials.

Organic Synthesis Intermediates

Antimicrobial Agents

The development of antimicrobial agents also benefits from the structural properties of fluorinated benzophenones. A study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activity, emphasizing the role of the fluorine atom in enhancing such properties (Desai et al., 2013).

Propiedades

IUPAC Name |

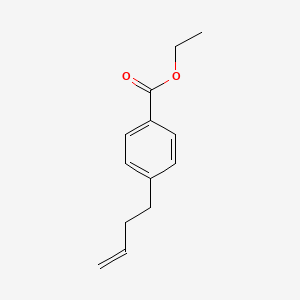

(3-fluoro-5-methylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-6-11(8-12(15)7-9)14(17)10-2-4-13(16)5-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEWQFZXYZBHES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

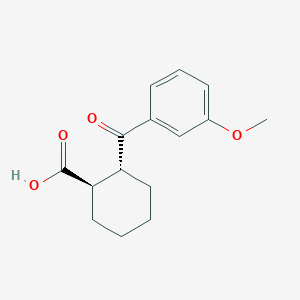

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

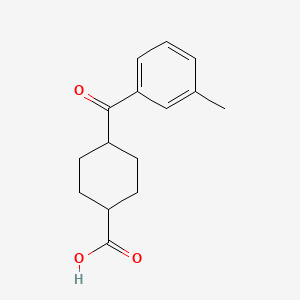

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)